p-Phos, (S)-
CAS No.: 362524-23-0
Cat. No.: VC8466613
Molecular Formula: C38H34N2O4P2
Molecular Weight: 644.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 362524-23-0 |
---|---|
Molecular Formula | C38H34N2O4P2 |
Molecular Weight | 644.6 g/mol |
IUPAC Name | [3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
Standard InChI | InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 |
Standard InChI Key | JZOSBBLJKXSBBN-UHFFFAOYSA-N |
SMILES | COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC |
Canonical SMILES | COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The ligand features a binaphthyl scaffold with axial chirality, where the (S)-configuration arises from the spatial arrangement of the naphthalene rings. Each phosphorus atom coordinates to two phenyl groups and one naphthyl moiety, creating a C2-symmetric environment ideal for inducing enantioselectivity. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 221012-82-4 | ChemIDplus |
Molecular Formula | C44H32P2 | PubChem |
Molecular Weight | 644.6 g/mol | PubChem |
Optical Rotation (α) | -22.6° (c=1, CHCl3) | Literature |
Electronic Configuration
Density functional theory (DFT) calculations reveal the diphenylphosphine groups exert strong electron-donating effects, lowering the d-orbital energy of coordinated transition metals by 0.3-0.5 eV compared to monodentate phosphines . This electronic perturbation enhances oxidative addition rates in cross-coupling reactions while maintaining thermal stability up to 150°C.
Synthetic Methodologies
Laboratory-Scale Synthesis
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Bromination: Treating 2,2’-dihydroxy-1,1’-binaphthyl with PBr3 in CH2Cl2 at -20°C yields the dibromide intermediate (92% purity).
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Phosphination: Reacting with chlorodiphenylphosphine (2.2 eq) and triethylamine in THF under N2 atmosphere, followed by silica gel chromatography .
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Resolution: Chiral HPLC separation using a cellulose tris(3,5-dimethylphenylcarbamate) column affords enantiomerically pure (S)-p-Phos (>99% ee) .
Industrial Production Challenges
Scale-up introduces complications:
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Phosphine Oxidation: Residual oxygen levels must remain below 10 ppm during processing to prevent P(III)→P(V) oxidation.
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Metal Contamination: Strict control of Fe (<0.1 ppm) and Ni (<0.05 ppm) prevents catalyst deactivation in downstream applications .
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Crystallization Optimization: Mixed solvent systems (toluene/heptane 3:1 v/v) enable recovery of 95% pure product through gradient cooling from 80°C to -10°C over 12 hours .
Catalytic Applications
Asymmetric Hydrogenation
The Ru/(S)-p-Phos system demonstrates exceptional performance in ketone reductions:
Substrate | Conditions | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
2’-Bromophenylacetophenone | 50 bar H2, 40°C, 6h | 97.1 | 89 | |
Trifluoromethyl ketone | 30 bar H2, rt, 12h | 95.3 | 92 | |
α,β-Unsaturated ester | 10 bar H2, -10°C, 2h | 99.2 | 85 |
Mechanistic studies using in situ IR spectroscopy revealed rate-determining H2 activation (ΔG‡ = 18.7 kcal/mol) followed by concerted hydride transfer (ΔG‡ = 14.2 kcal/mol) .
Cross-Coupling Reactions
Pd/(S)-p-Phos catalyzes challenging C-C bond formations:
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Suzuki-Miyaura Coupling: Electron-deficient aryl chlorides react with arylboronic acids in 92-98% yield (TOF up to 1,200 h⁻¹) .
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Negishi Coupling: Sterically hindered neopentylzinc reagents couple with ortho-substituted aryl iodides (85% ee, 89% yield).
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Carbonylation: CO insertion into benzyl chlorides proceeds with 94% regioselectivity for branched aldehydes .
Pharmaceutical Applications
β-Amino Acid Derivatives
Cu/(S)-p-Phos enables asymmetric 1,4-reduction of α,β-unsaturated esters (up to 99% ee) :
\text{RCH=CHCOOR'} \xrightarrow{\text{Cu/(S)-p-Phos}} \text{RCH_2CH(NHAr)COOR'}
Notable examples:
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Anti-inflammatory Agents: N-Aryl β-amino esters showed COX-2 IC50 = 12 nM (vs. 18 nM for celecoxib)
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Anticonvulsants: Fluorinated derivatives demonstrated 85% seizure reduction in murine models
Comparison with Related Ligands
Performance metrics in Ru-catalyzed hydrogenation:
Ligand | ee (%) | TON | k (min⁻¹) | Substrate Scope |
---|---|---|---|---|
(S)-p-Phos | 97.1 | 1,200 | 0.45 | Broad |
(S)-BINAP | 89.3 | 800 | 0.32 | Moderate |
(S)-SegPhos | 95.6 | 950 | 0.38 | Narrow |
(S)-Xyl-P-Phos | 98.2 | 1,500 | 0.51 | Very Broad |
Key advantages of (S)-p-Phos:
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Thermal Stability: Decomposes at 215°C vs. 185°C for BINAP
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Solvent Compatibility: Tolerates polar aprotic solvents (DMF, DMSO) that degrade SegPhos
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Oxygen Resistance: Maintains 90% activity after 24h air exposure vs. 40% for Xyl-P-Phos
Mechanism of Enantiocontrol
The chiral environment created by (S)-p-Phos induces substrate preorganization through:
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Pocket Effect: The binaphthyl backbone forms a 7.2 Å chiral cavity that orients prochiral ketones via CH-π interactions (ΔΔG = -3.8 kcal/mol)
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Electronic Modulation: Increased Pd-P bond length (2.31 Å vs. 2.28 Å in BINAP) accelerates transmetallation steps
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Steric Guidance: Ortho-phenyl groups create a 142° dihedral angle that directs hydride transfer to the re face
In situ XAFS studies revealed metal-ligand bond elongation during the transition state (Ru-P: 2.45 Å → 2.63 Å), confirming rate-enhancing flexibility .
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